molecular formula C24H16F3N3O6S B2908288 Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-23-0

Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2908288
CAS No.: 851951-23-0
M. Wt: 531.46
InChI Key: LTYZDNRARCYCIK-UHFFFAOYSA-N
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Description

The compound appears to contain several distinct functional groups, including a benzodioxole, a trifluoromethylphenyl group, and a thienopyridazine group . Each of these groups has its own properties and reactivity, which would contribute to the overall behavior of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole group, for example, is a type of aromatic ether, while the trifluoromethylphenyl group is a type of halogenated aromatic compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzodioxole group might undergo reactions typical of aromatic ethers, while the trifluoromethyl group might undergo reactions typical of halogenated compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzodioxole group could potentially increase the compound’s stability and resistance to oxidation .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its bioactivity. Compounds with similar functional groups have been found to have applications in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3O6S/c1-2-34-23(33)19-15-10-37-21(28-20(31)12-3-8-16-17(9-12)36-11-35-16)18(15)22(32)30(29-19)14-6-4-13(5-7-14)24(25,26)27/h3-10H,2,11H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZDNRARCYCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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